2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Description
“2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide” is a synthetic quinolinone derivative featuring a substituted phenylacetamide moiety. The compound’s structure comprises a quinolin-4-one core substituted at position 3 with a 4-methylbenzoyl group, a methyl group at position 6, and an N-phenylacetamide side chain at position 1.
Properties
IUPAC Name |
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-8-11-19(12-9-17)25(30)22-15-28(16-24(29)27-20-6-4-3-5-7-20)23-13-10-18(2)14-21(23)26(22)31/h3-15H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVBGHQEBPIGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with phenylacetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide is primarily investigated for its anti-cancer properties . Studies have shown that it can inhibit the growth of various cancer cell lines by interacting with specific molecular targets critical for cancer cell proliferation and survival. This interaction is believed to involve enzyme inhibition, which alters metabolic pathways associated with tumor growth .
Case Study: Anti-Cancer Activity
A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation .
Biological Research
The compound is also explored for its role as an enzyme inhibitor . Its ability to bind to enzyme active sites allows it to modulate enzyme activity, providing insights into enzyme function and regulation. This property makes it a candidate for further research into metabolic disorders where enzyme modulation is beneficial .
Example of Enzyme Interaction
Research has indicated that this compound can inhibit the activity of specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent in targeted cancer therapies .
Industrial Applications
In addition to its medicinal uses, this compound can serve as a building block in organic synthesis . Its unique structure allows for various modifications, making it a versatile intermediate in the development of new materials with enhanced properties. Industries may utilize it in the production of specialized chemicals, dyes, and pigments due to its chemical reactivity .
Mechanism of Action
The mechanism of action of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural similarities with N-phenylacetamide derivatives attached to diverse heterocyclic systems. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The quinolin-4-one core in the target compound differs from indole () and pyrimidine () cores in electronic properties. Quinolinone’s planar structure may enhance DNA intercalation or enzyme binding compared to pyrimidine’s smaller ring system . Quinazolin-4-one derivatives () exhibit potent antimicrobial activity, suggesting that the target compound’s quinolinone core could similarly interact with microbial enzymes or membranes.
Substituent Effects: The 4-methylbenzoyl group at position 3 increases steric bulk and lipophilicity compared to simpler acyl groups (e.g., acetyl in ). This may improve pharmacokinetic properties but reduce solubility . N-Phenylacetamide moieties are common in antimicrobial and antiviral agents (–5, 7). For example, diarylpyrimidine-N-phenylacetamide hybrids inhibit HIV-1 RT at nanomolar concentrations, highlighting the pharmacophore’s versatility .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., sulfamoyl in ) show enhanced antimicrobial activity, whereas electron-donating groups (e.g., methyl in the target compound) may favor antiviral applications .
- The target compound’s 6-methyl group could mimic the methyl substituents in tolyl derivatives (), which improve metabolic stability.
Biological Activity
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide, also known as a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a quinoline core that is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.9 g/mol. The compound features a quinoline ring system substituted with a methyl group and a benzoyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21ClN2O3 |
| Molecular Weight | 444.9 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that derivatives of quinoline, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival, including the PI3K/Akt and MAPK pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in the viability of human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Bacterial Inhibition : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Additionally, antifungal tests revealed effectiveness against Candida species, highlighting its broad-spectrum potential .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects:
- Cytokine Modulation : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo experiments using murine models of inflammation showed that administration of the compound significantly reduced edema and inflammatory cell infiltration in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
